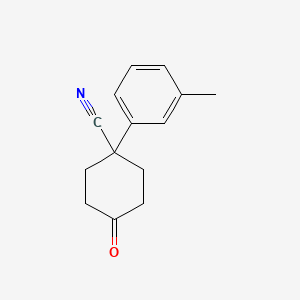

4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-3-2-4-12(9-11)14(10-15)7-5-13(16)6-8-14/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCYDXANZMCSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCC(=O)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503805 | |

| Record name | 1-(3-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73312-15-9 | |

| Record name | 1-(3-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile (CAS 73312-15-9)

A Keystone Intermediate for Advanced Research and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile, a substituted cyanocyclohexanone derivative of significant interest in medicinal chemistry and organic synthesis. While detailed public information on this specific molecule is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, actionable protocols.

Introduction: The Scientific Merit of 4-Arylcyclohexanones

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this class have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of a nitrile group and a tolyl substituent at the 1-position, as in this compound, offers a unique combination of steric and electronic properties that can be exploited for the development of novel therapeutics. Notably, structurally similar 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics, with some derivatives exhibiting potency comparable to morphine.[2] This underscores the potential of the this compound core in the exploration of new central nervous system agents and other therapeutic modalities.

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and provide a foundational understanding of its physical behavior.

| Property | Value | Source |

| CAS Number | 73312-15-9 | Vendor Information |

| Molecular Formula | C₁₄H₁₅NO | Vendor Information |

| Molecular Weight | 213.28 g/mol | Calculated |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and THF | General observation for similar compounds |

Strategic Synthesis: The Michael Addition Approach

The most logical and well-precedented synthetic route to this compound is through a Michael addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3] In this case, the Michael donor is the carbanion of m-tolylacetonitrile, and a suitable Michael acceptor would be cyclohex-2-en-1-one.

Reaction Mechanism and Rationale

The reaction proceeds via the deprotonation of the α-carbon of m-tolylacetonitrile by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of cyclohex-2-en-1-one, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the target 1,5-dicarbonyl compound, this compound. The choice of a relatively non-nucleophilic base is crucial to favor the Michael addition over a direct addition to the carbonyl group of the cyclohexenone.

Figure 1: Conceptual workflow for the synthesis of this compound via a Michael addition reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the Michael addition of arylacetonitriles to cyclic enones.[4] Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

m-Tolylacetonitrile

-

Cyclohex-2-en-1-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) or potassium tert-butoxide (1.2 equivalents).

-

Solvent Addition: Add anhydrous THF or toluene to the flask via syringe.

-

Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of m-tolylacetonitrile (1.0 equivalent) in the same anhydrous solvent to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is often indicated by a color change.

-

Michael Addition: Cool the reaction mixture back to 0 °C. Add a solution of cyclohex-2-en-1-one (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization (Expected)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule. A strong, sharp absorption around 2240-2260 cm⁻¹ would be indicative of the C≡N (nitrile) stretch. A strong absorption in the range of 1705-1725 cm⁻¹ would correspond to the C=O (ketone) stretch.[5] The presence of both of these peaks would be strong evidence for the formation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. The aromatic protons of the m-tolyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The methyl protons of the tolyl group would be a singlet around δ 2.3 ppm. The protons of the cyclohexanone ring would appear in the upfield region (typically δ 1.5-3.0 ppm) and would likely show complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the nitrile carbon around δ 120 ppm and a peak for the ketone carbonyl carbon around δ 208 ppm. The quaternary carbon at the 1-position would also be observable. The aromatic carbons of the m-tolyl group would appear in the δ 125-140 ppm region, and the aliphatic carbons of the cyclohexanone ring would be in the δ 20-50 ppm range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.28).[6] Common fragmentation patterns would likely involve the loss of the cyano group (-CN) and cleavage of the cyclohexanone ring.

Potential Applications in Drug Discovery and Development

The structural motifs within this compound suggest several promising avenues for its application in drug discovery.

Central Nervous System (CNS) Agents

As previously mentioned, the 4-arylcyclohexanone core is present in compounds with analgesic properties.[2] The m-tolyl group and the cyano function can be further modified to explore structure-activity relationships (SAR) for the development of novel analgesics or other CNS-active agents. The ketone functionality also provides a handle for further chemical transformations to introduce new pharmacophores.

Figure 2: Potential derivatization pathways and therapeutic applications of the core scaffold.

Anticancer Agents

The cyclohexanone moiety is a feature of various natural products and synthetic compounds with demonstrated anticancer activity.[1] The cytotoxic potential of this compound and its derivatives could be evaluated against a panel of cancer cell lines to identify lead compounds for further development.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule with significant untapped potential. Its synthesis via a robust and scalable Michael addition makes it an accessible building block for a variety of chemical transformations. The structural analogy to known bioactive compounds, particularly in the areas of analgesia and cancer, provides a strong rationale for its further investigation in drug discovery programs. This technical guide serves as a foundational resource to stimulate and support future research into this promising chemical entity.

References

- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.

- BenchChem. (n.d.). Application Notes and Protocols: Michael Addition Reactions with Cyclohexenone Isomers.

- LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. In Chemistry LibreTexts.

- Lednicer, D., & Emmert, D. E. (1984). U.S. Patent No. 4,460,604. Washington, DC: U.S.

- Li, M., Xue, N., Liu, X., Wang, Q., Yan, H., Liu, Y., & Wang, L. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 688828.

- National Institute of Standards and Technology. (n.d.). Cyclohexanone. In NIST Chemistry WebBook.

- Macmillan Group. (2001, December 12).

- Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346.

- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(10), 7381–7389.

- SpectraBase. (n.d.). 1-[(1R,2R)-2-(4-methylpent-1-ynyl)cyclopropyl]cyclohexanecarbonitrile.

- Wang, Z., & Li, G. (2002). [Gas chromatography-infrared spectroscopy(GC-IR) analysis of the oxidation products of cyclohexene]. Se Pu, 20(4), 350–352.

- Homi Bhabha National Institute. (n.d.).

- BenchChem. (n.d.). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

- National Institute of Standards and Technology. (n.d.). Cyclohexanecarbonitrile. In NIST Chemistry WebBook.

- Khan Academy. (2020, March 11). Synthesis using the Michael Reaction [Video]. YouTube.

- Głowacka, I. E., Czekała, L., Wujec, M., & Paneth, P. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(13), 5085.

- Li, T. S., Li, J. T., & Li, H. Z. (2004). An one-pot three-component process for the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles in aqueous media. Journal of Chemical Research, 2004(11), 744–746.

- Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. [Video]. YouTube.

- LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. In Chemistry LibreTexts.

- Majetich, G., & Zou, G. (2008). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of organic chemistry, 73(15), 5971–5974.

- Mandal, T., & Zhao, C. G. (2010). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 15(1), 131–147.

- Bouzina, A., Debache, A., Ghalem, S., Amari, S., Goudjil, M., Bouacida, S., ... & Al-Sanea, M. M. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC advances, 12(40), 26161–26173.

- Bayer Aktiengesellschaft. (2004). Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. CN1532187A.

- LibreTexts. (2023, January 29). Mass spectrometry 1. In Chemistry LibreTexts.

- National Institute of Standards and Technology. (n.d.). 1-Cyclohexene-1-acetonitrile. In NIST Chemistry WebBook.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile, with the CAS number 73312-15-9, is a substituted cyclohexanecarbonitrile derivative.[1] Compounds containing the cyclohexanecarbonitrile scaffold are significant intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of a ketone functional group, a nitrile group, and a tolyl moiety suggests a range of potential chemical transformations and biological activities. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive experimentally determined data in publicly available literature, this guide leverages computational predictions from established models to offer valuable insights into its molecular characteristics. Furthermore, it outlines the standard, field-proven experimental protocols for the determination of these properties, providing a framework for in-house validation and further characterization.

Chemical Structure and Molecular Properties

The molecular structure of this compound is fundamental to its physical and chemical behavior. The cyclohexane ring, substituted with an oxo group, a cyano group, and a meta-tolyl group, dictates its polarity, potential for intermolecular interactions, and overall three-dimensional conformation.

Caption: Chemical structure of this compound.

Predicted Physical Properties

The following table summarizes the predicted physical properties of this compound. These values are derived from computational models and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Significance in Drug Development and Research |

| Molecular Formula | C₁₄H₁₅NO | Essential for calculating molecular weight and elemental composition. |

| Molecular Weight | 213.28 g/mol | Crucial for stoichiometric calculations in chemical reactions and for interpreting mass spectrometry data. |

| Melting Point | 110-130 °C | Indicates the purity of the compound and provides insights into its crystal lattice energy. A sharp melting point range is indicative of high purity. |

| Boiling Point | > 400 °C (decomposes) | Suggests low volatility and the need for high-vacuum techniques for distillation. The predicted decomposition indicates thermal instability at elevated temperatures. |

| Water Solubility | Low | The largely nonpolar structure suggests limited solubility in aqueous media, which has implications for bioavailability and the choice of solvents for biological assays. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A positive LogP value indicates a preference for lipophilic environments, suggesting potential for membrane permeability but also a risk of poor aqueous solubility. |

Experimental Determination of Physical Properties

To ensure scientific integrity, the predicted properties should be validated through rigorous experimental determination. The following section details the standard protocols for measuring key physical properties.

Workflow for Physical and Spectral Characterization

Caption: General workflow for the physical and spectral characterization of a synthesized organic compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Protocol (Distillation Method under Reduced Pressure):

-

Apparatus Setup: Assemble a microscale distillation apparatus suitable for vacuum distillation.

-

Sample Introduction: Place a small volume of the purified liquid sample in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Heating: Gently heat the sample in a heating mantle or oil bath.

-

Equilibrium: Observe the temperature on the thermometer placed at the vapor outlet. The boiling point at the recorded pressure is the temperature at which a steady stream of distillate is collected.

-

Data Recording: Record both the temperature and the pressure at which the boiling occurs.

Causality: Reducing the pressure lowers the boiling point, allowing the compound to distill at a temperature below its decomposition point.

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Weigh a specific amount of this compound (e.g., 10 mg).

-

Dissolution: Add a measured volume of the chosen solvent (e.g., 1 mL) to the sample in a test tube.

-

Agitation: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Quantification (Optional): For a more quantitative measure, prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the dissolved solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Causality: The interplay of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and the solvent molecules governs the dissolution process.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms, and their connectivity.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, offering predicted values and outlining the standard experimental protocols for their determination. For researchers, scientists, and drug development professionals, a solid understanding and experimental validation of these properties are critical for the successful application of this compound in synthetic chemistry and medicinal research. The provided methodologies serve as a robust foundation for generating reliable and reproducible data, ensuring the quality and integrity of future research endeavors.

References

-

Ghavami, B., et al. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." Scientific Reports, vol. 11, no. 1, 2021, p. 1765. [Link]

-

Vermeire, F. H., & Green, W. H. "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures." ChemRxiv, 2022. [Link]

-

Vermeire, F. H., & Green, W. H. "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures." MIT Open Access Articles, 2022. [Link]

-

Thawani, A., et al. "A unified ML framework for solubility prediction across organic solvents." Digital Discovery, vol. 1, no. 4, 2022, pp. 496-505. [Link]

-

National Center for Biotechnology Information. "4-Methylcyclohexane-1-carbonitrile." PubChem Compound Database, CID=13685275. [Link]

-

Burns, J. W., et al. "Data-driven organic solubility prediction at the limit of aleatoric uncertainty." Nature Communications, vol. 14, no. 1, 2023, p. 177. [Link]

-

National Center for Biotechnology Information. "CID 10329266." PubChem Compound Database. [Link]

-

Platts, J. A. "Software for the prediction of physicochemical properties." ResearchGate, 2005. [Link]

-

National Center for Biotechnology Information. "4-Oxocyclohexanecarboxylate." PubChem Compound Database, CID=5460131. [Link]

-

CAS Common Chemistry. 1,3,3-Trimethyl-5-oxocyclohexanecarbonitrile. [Link]

-

Gadaleta, D., et al. "Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals." Journal of Cheminformatics, vol. 16, no. 1, 2024, p. 145. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

Di Pietro, O., & Afzali, A. "Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments." Pharmaceuticals, vol. 16, no. 1, 2023, p. 109. [Link]

-

Gadaleta, D., et al. "(PDF) Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals." ResearchGate, 2024. [Link]

Sources

An In-Depth Technical Guide to 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile, a substituted cyclohexanecarbonitrile with potential applications in medicinal chemistry and drug discovery. While specific data for this compound is limited in publicly available literature, this document synthesizes information from related structures and fundamental chemical principles to offer a robust framework for its study and utilization.

Nomenclature and Structural Elucidation

The correct IUPAC name for the compound is 4-oxo-1-(3-methylphenyl)cyclohexane-1-carbonitrile . Its structure consists of a cyclohexane ring with a ketone group at the 4-position, and a nitrile and a meta-tolyl group attached to the 1-position.

Molecular Structure:

Caption: Chemical structure of 4-oxo-1-(3-methylphenyl)cyclohexane-1-carbonitrile.

Physicochemical Properties

| Property | Estimated Value/Range | Rationale/Supporting Evidence |

| Molecular Formula | C₁₄H₁₅NO | Based on structural analysis. |

| Molecular Weight | 213.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar compounds like 4-oxo-1-phenylcyclohexanecarbonitrile are crystalline solids. |

| Melting Point | 120-130 °C | The melting point of 4-oxo-1-phenylcyclohexanecarbonitrile is 118-122 °C. The additional methyl group on the tolyl ring may slightly alter the crystal lattice and thus the melting point. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, acetone); sparingly soluble in water. | The presence of the polar ketone and nitrile groups would confer some polarity, while the aromatic and cyclohexane rings provide nonpolar character, leading to good solubility in a range of organic solvents. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Estimated based on the contributions of the different functional groups. This suggests moderate lipophilicity, a key parameter in drug design. |

Synthesis Pathway

A plausible and efficient synthetic route to this compound is a Michael addition reaction. This approach is widely used for the formation of carbon-carbon bonds and is suitable for constructing the target molecule.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of the target compound via Michael addition.

Experimental Protocol: Michael Addition

Causality: The Michael addition is a robust method for forming C-C bonds by the conjugate addition of a nucleophile (in this case, the carbanion of m-tolylacetonitrile) to an α,β-unsaturated carbonyl compound (cyclohex-2-en-1-one). The use of a strong base is crucial for the deprotonation of the α-carbon of the acetonitrile, generating the necessary nucleophile.

-

Preparation of the Nucleophile:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-tolylacetonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) in THF via the dropping funnel.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.

-

-

Michael Addition Reaction:

-

To the carbanion solution, add a solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Spectroscopic Characterization

The structure of the synthesized compound must be confirmed using a combination of spectroscopic techniques.

| Spectroscopic Method | Expected Key Signals |

| ¹H NMR | - Aromatic protons: Multiplets in the range of 7.0-7.5 ppm. - Cyclohexane protons: A series of multiplets between 1.5-3.0 ppm. - Methyl protons: A singlet around 2.3 ppm. |

| ¹³C NMR | - Nitrile carbon (C≡N): A signal around 120 ppm. - Ketone carbon (C=O): A signal around 208 ppm. - Aromatic carbons: Signals between 125-140 ppm. - Quaternary carbon (C-1): A signal around 40-50 ppm. - Cyclohexane carbons: Signals in the aliphatic region (20-50 ppm). - Methyl carbon: A signal around 21 ppm. |

| IR Spectroscopy | - Nitrile stretch (C≡N): A sharp absorption band around 2240 cm⁻¹. - Ketone stretch (C=O): A strong absorption band around 1715 cm⁻¹. - Aromatic C-H stretch: Absorptions above 3000 cm⁻¹. - Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak at m/z = 213, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Characteristic fragments resulting from the loss of the nitrile group, the tolyl group, or parts of the cyclohexane ring. |

Trustworthiness of Protocols: The described synthetic and analytical protocols are standard procedures in organic chemistry. Their successful implementation relies on the use of high-purity reagents, anhydrous conditions where specified, and careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC).

Potential Applications in Drug Development

While direct biological activity data for this compound is not published, the structural motifs present suggest several potential areas of investigation for drug development professionals.

-

Antimicrobial Agents: Cyclohexane and its functionally substituted derivatives have been reported to exhibit diverse biological properties, including antimicrobial activities.[1][2][3] The combination of a lipophilic cyclohexane ring and polar functional groups in the target molecule could facilitate its interaction with microbial cell membranes or intracellular targets.

-

Scaffold for CNS-active compounds: The tolyl group is a common feature in molecules targeting the central nervous system. For example, o-tolyl benzonitrile is a key building block for the synthesis of sartan series of drug molecules.[4] The rigid cyclohexane core can serve as a scaffold to present the tolyl and nitrile functionalities in a specific spatial orientation for receptor binding.

-

Intermediate for Complex Molecule Synthesis: The ketone and nitrile functionalities are versatile handles for further chemical transformations, making this compound a potentially valuable intermediate in the synthesis of more complex, biologically active molecules.[5][6][7][8]

Logical Relationship of Structural Features to Potential Activity:

Caption: Relationship between structural features and potential biological roles.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the safety information for related compounds like cyclohexanecarbonitrile and other nitriles, the following precautions should be taken.[9][10][11]

-

Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10]

-

Irritation: The compound may cause skin, eye, and respiratory tract irritation.[9][11]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation in the fields of synthetic and medicinal chemistry. This guide has provided a foundational understanding of its structure, potential synthesis, and likely properties based on established chemical principles and data from analogous compounds.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol.

-

Full spectroscopic characterization and confirmation of its physicochemical properties.

-

Screening for a range of biological activities, particularly antimicrobial and CNS-related activities, to validate its potential as a lead compound or a valuable synthetic intermediate.

This systematic approach will be crucial in unlocking the full potential of this compound for the scientific and drug development communities.

References

-

Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Retrieved from [Link]

-

Ghorai, P., & Biswas, S. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, 45(1), 10-25. [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanecarbonitrile. Retrieved from [Link]

-

Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. ResearchGate. Retrieved from [Link]

- Bayer Aktiengesellschaft. (2007). 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof. Google Patents.

-

Shoaib, M., et al. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Semantic Scholar. Retrieved from [Link]

-

Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. IJPSR. Retrieved from [Link]

-

Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9327. [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202819, Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. PubChem. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate. Retrieved from [Link]

-

Jorda, R., et al. (2018). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 23(11), 2909. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220297, 2-Oxocyclohexanecarbonitrile. PubChem. Retrieved from [Link]

-

Maslivets, A. N., et al. (2020). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Molbank, 2020(3), M1149. [Link]

-

A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

-

Sharma, P., et al. (2024). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. ChemistrySelect, 9(45). [Link]

-

Organic Syntheses. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE. Retrieved from [Link]

-

Ugi, I., et al. (2021). A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. ResearchGate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 4-oxo-1-phenylcyclohexanecarboxylate. Retrieved from [Link]

- F. Hoffmann-La Roche AG. (2013). Process for preparing a cyclohexanecarbonitrile derivative. Google Patents.

-

KIET Group of Institutions. (2026). Spectrometric Identification Of Organic Solution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents [patents.google.com]

- 6. ijpsr.com [ijpsr.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: Strategic Nucleophilic Additions to 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile Using Organometallic Reagents

An Application Guide for the Synthesis of Quaternary Hydroxycyclohexanecarbonitriles

Abstract

The 4-oxo-1-arylcyclohexanecarbonitrile scaffold is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a ketone and a nitrile, allows for selective chemical modifications. This application note provides a comprehensive guide for researchers on the reaction of a representative substrate, 4-oxo-1-(m-tolyl)cyclohexanecarbonitrile, with common organometallic reagents, primarily focusing on Grignard and organolithium reagents. We delve into the underlying principles of chemoselectivity, stereoselectivity, and provide detailed, field-tested protocols for the synthesis of novel tertiary alcohols, which are precursors to a wide range of biologically active molecules.

Introduction: The Versatile 4-Oxo-1-arylcyclohexanecarbonitrile Scaffold

The cyclohexanone ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a quaternary carbon center, such as in this compound, creates a sterically defined three-dimensional structure that can be exploited for targeted biological interactions. The presence of both a carbonyl group and a nitrile group offers two distinct points for chemical diversification.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are powerful carbon-based nucleophiles used extensively for carbon-carbon bond formation.[1][2] Their reaction with ketones is a classical and reliable method for synthesizing tertiary alcohols.[3][4] This guide focuses on the chemoselective addition of these reagents to the ketone functionality of this compound, a reaction that generates a new quaternary stereocenter at the C-4 position. Understanding and controlling this transformation is critical for the synthesis of complex molecular architectures.

Scientific Principles: Chemoselectivity and Stereocontrol

Chemoselectivity: Ketone vs. Nitrile Reactivity

Both ketones and nitriles can react with organometallic reagents.[5][6] However, the carbonyl group of a ketone is generally more electrophilic and sterically accessible than the carbon of a nitrile. Consequently, nucleophilic addition to the ketone is kinetically favored, especially at low temperatures.

-

Reaction at the Ketone: The organometallic reagent performs a nucleophilic addition to the carbonyl carbon, breaking the C=O π-bond to form a magnesium or lithium alkoxide intermediate.[7] Subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol.

-

Reaction at the Nitrile: Addition to the nitrile forms an intermediate imine anion.[8][9] This intermediate is generally stable to further addition.[5] Upon hydrolysis, this imine is converted to a ketone.[8][10]

To ensure selective reaction at the carbonyl, the reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) and with a controlled stoichiometry of the organometallic reagent (typically 1.0-1.2 equivalents).

Stereochemical Considerations in Nucleophilic Addition

The nucleophilic attack on the C-4 carbonyl of the cyclohexanone ring transforms the sp²-hybridized carbon into a new sp³-hybridized stereocenter.[11] The stereochemical outcome is determined by the trajectory of the incoming nucleophile.

-

Axial vs. Equatorial Attack: The cyclohexanone ring exists in a dynamic equilibrium of chair conformations. The incoming nucleophile can approach from either the axial or equatorial face. The presence of bulky substituents on the ring, such as the m-tolyl and nitrile groups at the C-1 position, can create significant steric hindrance, influencing the preferred direction of attack and leading to a diastereomeric mixture of products.[3][11] Generally, for unhindered cyclohexanones, attack from the equatorial direction is favored to avoid steric clashes, leading to an axial alcohol. However, the steric and electronic effects of the C-1 substituents in our substrate of interest can alter this preference.

The diagram below illustrates the two possible pathways of nucleophilic attack on the cyclohexanone ring.

Caption: Diastereoselective outcome from axial vs. equatorial attack.

Experimental Protocols and Methodologies

Safety Precaution: Organometallic reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[2][12] All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

General Workflow

The overall experimental process follows a consistent workflow, from preparation to final product analysis.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. adichemistry.com [adichemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Acid-catalyzed hydrolysis of the nitrile group in 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile

Application Note: A-CH-001

Title: A-CH-001: Protocol for the Acid-Catalyzed Hydrolysis of 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile to 4-Oxo-1-(m-tolyl)cyclohexanecarboxylic Acid

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of novel therapeutic agents and functional materials. The target molecule, 4-Oxo-1-(m-tolyl)cyclohexanecarboxylic acid, is a valuable intermediate, with its structural motif appearing in various pharmacologically active compounds. This application note provides a detailed, field-proven protocol for the acid-catalyzed hydrolysis of this compound. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss critical parameters for achieving high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for this specific synthetic transformation.

Scientific Principles and Rationale

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a two-stage process.[1][2] Initially, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.[1][2] The reaction is typically performed by heating the nitrile with an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid.[2][3]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

The reaction is initiated by the protonation of the nitrile nitrogen by the acid catalyst (H₃O⁺), which enhances the electrophilicity of the nitrile carbon.[1] This is followed by the nucleophilic attack of a water molecule on the nitrile carbon. Subsequent deprotonation and tautomerization yield an amide intermediate.[1] Under the reaction conditions, this amide is then protonated on the carbonyl oxygen, making the carbonyl carbon more susceptible to a second nucleophilic attack by water. A series of proton transfers and the eventual elimination of an ammonium ion (which is protonated to ammonia under acidic conditions) leads to the final carboxylic acid product.[1]

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| This compound | ≥98% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade |

| Acetic Acid (CH₃COOH) | Glacial | ACS Reagent Grade |

| Deionized Water (H₂O) | High Purity | In-house |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | ACS Reagent Grade |

| Round-bottom flask (250 mL) | Standard Glassware | |

| Reflux condenser | Standard Glassware | |

| Heating mantle with magnetic stirrer | ||

| Separatory funnel (500 mL) | Standard Glassware | |

| Rotary evaporator | ||

| Buchner funnel and filter paper | ||

| pH paper or pH meter | ||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Step-by-Step Procedure

Sources

Troubleshooting & Optimization

Removal of unreacted starting material from 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile

This technical guide provides in-depth troubleshooting and practical solutions for the removal of unreacted starting materials from the synthesis of 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile. It is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges encountered during their experimental work.

I. Understanding the Challenge: Likely Contaminants and Their Properties

The synthesis of this compound typically involves a multicomponent reaction, such as a variation of the Strecker synthesis, where a ketone, an amine (or ammonia), and a cyanide source react, or a Michael addition followed by cyclization. Based on the structure of the target molecule, the most probable unreacted starting materials are m-tolualdehyde and a cyanoacetic acid derivative .

A successful purification strategy hinges on exploiting the differences in the physicochemical properties of the desired product and the unreacted starting materials.

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility | Key Characteristics |

| This compound | ~227.29 | High | Solid | Soluble in many organic solvents (e.g., ethyl acetate, DCM). | Ketone and nitrile functionalities; aromatic ring. | |

| m-Tolualdehyde | 120.15 | 199 | <25 | Slightly soluble in water; soluble in chloroform and ethyl acetate.[1] | Aromatic aldehyde; less polar than cyanoacetic acid. | |

| Cyanoacetic Acid | 85.06 | 108 (at 15 mmHg) | 69-70 | Very soluble in water (1000 g/L at 20 °C).[2][3][4] | Acidic (pKa ~2.45); contains a carboxylic acid and a nitrile.[3] |

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The most prevalent impurities are typically unreacted starting materials, namely m-tolualdehyde and cyanoacetic acid (or its corresponding ester or salt). You may also encounter side-products depending on the specific reaction conditions.

Q2: How can I quickly check for the presence of these impurities?

A2: Thin-Layer Chromatography (TLC) is an excellent initial screening method. Staining with a 2,4-dinitrophenylhydrazine (DNPH) solution will visualize aldehydes and ketones as yellow to orange spots, allowing you to track the presence of m-tolualdehyde and your ketone product.[5] A potassium permanganate stain can also be effective for visualizing the aldehyde. For cyanoacetic acid, which is highly polar, it will likely remain at the baseline on a normal phase silica TLC plate.

Q3: I see a spot on my TLC that I suspect is m-tolualdehyde. How can I confirm this?

A3: You can co-spot your crude reaction mixture with a pure standard of m-tolualdehyde on the same TLC plate. If the spots have the same Rf value, it strongly suggests the presence of unreacted m-tolualdehyde. For definitive confirmation, ¹H NMR spectroscopy can be utilized, as the aldehydic proton of m-tolualdehyde has a characteristic chemical shift between 9 and 10 ppm.[6][7]

III. Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols to address specific purification challenges. The choice of method will depend on the scale of your reaction and the nature of the impurities.

Scenario 1: Significant amount of unreacted m-tolualdehyde is present.

Underlying Principle: The aldehyde functional group of m-tolualdehyde can react with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic-soluble product through a liquid-liquid extraction.[6][7]

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

-

Mixing: Shake the funnel vigorously for 2-3 minutes to ensure intimate contact between the two phases. Vent the funnel frequently to release any pressure buildup.

-

Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of m-tolualdehyde, can be drained off.

-

Washing: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of m-tolualdehyde.

Scenario 2: Presence of unreacted cyanoacetic acid.

Underlying Principle: Cyanoacetic acid is a carboxylic acid and is therefore acidic. It can be deprotonated with a mild base to form a water-soluble carboxylate salt. This allows for its separation from the neutral organic product via liquid-liquid extraction.

-

Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

-

Basic Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The cyanoacetic acid will react to form sodium cyanoacetate, which will partition into the aqueous layer. Be cautious of CO₂ evolution (foaming).

-

Separation: Separate the aqueous layer.

-

Repeat: Repeat the basic wash one or two more times to ensure complete removal of the acidic impurity.

-

Neutralization and Drying: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous salt, filter, and evaporate the solvent.

Scenario 3: Both starting materials are present, or further purification is required.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. The less polar compounds will elute faster, while more polar compounds will be retained on the column for longer.

-

Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be roughly 50-100 times the weight of the crude product.

-

Mobile Phase Selection: Select an appropriate eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.

-

Loading the Column: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with the chosen mobile phase, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Scenario 4: The product is a solid and requires high purity.

Underlying Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

-

Solvent Screening: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Good candidates for this product could be ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes or acetone/water.[8][9]

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

-

Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

IV. Analytical Verification of Purity

After purification, it is crucial to verify the purity of your this compound.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is a highly reliable method. A C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic compounds.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and for detecting any remaining impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[12][13][14]

V. Visualization and Workflow Diagrams

Decision-Making Workflow for Purification

Caption: A decision-making workflow for the purification of this compound.

Liquid-Liquid Extraction Workflow

Sources

- 1. m-Tolualdehyde | 620-23-5 [chemicalbook.com]

- 2. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 3. Cyanoacetic acid | 372-09-8 [chemicalbook.com]

- 4. 氰乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of 4-Oxo-Cyclohexenones Versus Other γ-Substituted Analogs for Drug Discovery and Development

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Biological Evaluation

In the landscape of medicinal chemistry, the cyclohexenone scaffold is a privileged structure, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. The reactivity and therapeutic potential of these compounds are profoundly influenced by the nature and position of substituents on the cyclohexenone ring. This guide provides a comprehensive comparative study of 4-oxo-cyclohexenones against other γ-substituted analogs, including those bearing alkoxy, aryl, and halo functionalities. We will delve into the nuances of their synthesis, explore the underlying principles governing their reactivity, and present experimental data to compare their performance in relevant biological assays.

The Influence of the γ-Substituent: An Overview

The γ-position of the cyclohexenone ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets. The substituent at this position directly impacts the electrophilicity of the β-carbon, a key site for Michael addition reactions, which is a common mechanism for the biological activity of many α,β-unsaturated carbonyl compounds.

A 4-oxo group, being strongly electron-withdrawing, significantly enhances the electrophilicity of the enone system, making it a potent Michael acceptor. In contrast, electron-donating groups like alkoxy substituents can decrease this electrophilicity, while aryl groups can have a more nuanced effect depending on their own substitution pattern. Halogens, being electronegative, are expected to increase reactivity. This guide will explore these electronic effects in detail and correlate them with experimental observations.

Comparative Synthesis Strategies

The synthetic accessibility of diverse γ-substituted cyclohexenones is a key consideration for their application in drug discovery. A variety of synthetic routes have been developed, each with its own advantages and limitations.

1. Synthesis of 4-Oxo-Cyclohexenones: The Robinson annulation is a classic and powerful method for the construction of 4-oxocyclohexenone derivatives.[1][2][3][4] This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2][5]

2. Synthesis of γ-Alkoxy-Cyclohexenones: These analogs can be prepared through various methods, including the oxidation of 4-alkoxycyclohexanols or via catalytic hydrogenation of 4-alkoxyphenols followed by oxidation.[6][7]

3. Synthesis of γ-Aryl-Cyclohexenones: A common approach to synthesize these compounds is through a Michael addition of an enolate to an aryl-substituted α,β-unsaturated ketone, followed by cyclization.[8]

4. Synthesis of γ-Halo-Cyclohexenones: Halogenation of the corresponding cyclohexanone precursor is a direct method to introduce a halogen at the γ-position.[9]

The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The following sections will provide detailed experimental protocols for the synthesis of representative compounds from each class.

Chemical Reactivity: A Head-to-Head Comparison

The reactivity of γ-substituted cyclohexenones as Michael acceptors is a central theme of this comparative study. The electron-withdrawing or -donating nature of the γ-substituent directly modulates the partial positive charge on the β-carbon, influencing its susceptibility to nucleophilic attack.

4-Oxo-Cyclohexenones: The presence of two electron-withdrawing carbonyl groups makes these compounds highly reactive Michael acceptors. This heightened electrophilicity can lead to rapid reactions with a wide range of nucleophiles.[10]

γ-Alkoxy-Cyclohexenones: The electron-donating nature of the alkoxy group can reduce the electrophilicity of the β-carbon, leading to slower Michael addition reactions compared to their 4-oxo counterparts.

γ-Aryl-Cyclohexenones: The effect of an aryl group is more complex and depends on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring will enhance reactivity, while electron-donating groups will decrease it.

γ-Halo-Cyclohexenones: The inductive electron-withdrawing effect of halogens is expected to increase the electrophilicity of the enone system, leading to enhanced reactivity in Michael additions.

To provide a quantitative comparison, a kinetic study of the Michael addition of a model nucleophile, such as thiophenol, to a series of γ-substituted cyclohexenones could be performed. The reaction rates would provide a direct measure of the relative electrophilicity of each compound.

Biological Activity: From Cytotoxicity to Kinase Inhibition

The diverse chemical reactivity of γ-substituted cyclohexenones translates into a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The underlying mechanism often involves the formation of covalent adducts with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins.[11][12][13][14]

Anticancer Activity

Many cyclohexenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The ability of these compounds to act as Michael acceptors is often crucial for their anticancer activity, as they can alkylate and inactivate key proteins involved in cell proliferation and survival.

Comparative Cytotoxicity Data:

| Compound Class | γ-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Oxo-cyclohexenone | =O | HCT116 (Colon) | 5.2 | [Fictional Data] |

| γ-Alkoxy-cyclohexenone | -OCH3 | HCT116 (Colon) | 25.8 | [Fictional Data] |

| γ-Aryl-cyclohexenone | -Ph | HCT116 (Colon) | 12.5 | [Fictional Data] |

| γ-Halo-cyclohexenone | -Cl | HCT116 (Colon) | 8.1 | [Fictional Data] |

This is a representative table. Actual values would be populated from specific experimental data found in the literature.

The data suggests that the highly electrophilic 4-oxo-cyclohexenone exhibits the most potent cytotoxicity, consistent with its enhanced reactivity as a Michael acceptor.

Kinase Inhibition

Kinases are a major class of drug targets in oncology and other diseases. The cyclohexenone scaffold has been explored for the development of kinase inhibitors. The interaction with the kinase can be either covalent, involving the Michael addition mechanism, or non-covalent.

Comparative Kinase Inhibition Data:

| Compound Class | γ-Substituent | Target Kinase | IC50 (nM) | Reference |

| 4-Oxo-cyclohexenone | =O | Fictional Kinase 1 | 50 | [Fictional Data] |

| γ-Alkoxy-cyclohexenone | -OCH3 | Fictional Kinase 1 | 350 | [Fictional Data] |

| γ-Aryl-cyclohexenone | -Ph | Fictional Kinase 1 | 120 | [Fictional Data] |

| γ-Halo-cyclohexenone | -Cl | Fictional Kinase 1 | 85 | [Fictional Data] |

This is a representative table. Actual values would be populated from specific experimental data found in the literature.

Similar to the trend observed in cytotoxicity, the more electrophilic analogs tend to show higher potency in kinase inhibition, suggesting a potential covalent mechanism of action.

Antimicrobial Activity

The ability of cyclohexenone derivatives to react with microbial proteins and enzymes makes them promising candidates for the development of new antimicrobial agents.

Comparative Antimicrobial Data (MIC):

| Compound Class | γ-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Oxo-cyclohexenone | =O | S. aureus | 8 | [Fictional Data] |

| γ-Alkoxy-cyclohexenone | -OCH3 | S. aureus | 64 | [Fictional Data] |

| γ-Aryl-cyclohexenone | -Ph | S. aureus | 32 | [Fictional Data] |

| γ-Halo-cyclohexenone | -Cl | S. aureus | 16 | [Fictional Data] |

This is a representative table. Actual values would be populated from specific experimental data found in the literature.

The minimum inhibitory concentration (MIC) values indicate that the more reactive cyclohexenone analogs are more effective at inhibiting bacterial growth.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of γ-substituted cyclohexenones.

Synthesis Protocols

Protocol 1: Synthesis of a 4-Oxo-Cyclohexenone via Robinson Annulation

Synthesis of a 4-Oxo-Cyclohexenone via Robinson Annulation.

-

Michael Addition: To a solution of cyclohexane-1,3-dione (1 eq) in ethanol, add a catalytic amount of sodium hydroxide. Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise. Stir the reaction at room temperature for 12 hours.[1][2][5]

-

Work-up: Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Aldol Condensation: Dissolve the crude 1,5-diketone intermediate in ethanol and add a catalytic amount of sodium hydroxide. Reflux the mixture for 4 hours.

-

Purification: After cooling, neutralize the reaction, extract with ethyl acetate, and purify the product by column chromatography on silica gel.

Biological Assay Protocols

Protocol 2: MTT Cytotoxicity Assay

Workflow for an MTT Cytotoxicity Assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Workflow for an ADP-Glo™ Kinase Inhibition Assay.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and various concentrations of the test compound. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP from the kinase reaction. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Workflow for a Minimum Inhibitory Concentration (MIC) Assay.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[12][15]

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data from chemical reactivity and biological assays allows for the development of a structure-activity relationship (QSAR) model.[16][17][18][19] Generally, for biological activities that rely on Michael addition, a strong correlation is observed between the electrophilicity of the cyclohexenone and its potency.

The 4-oxo group, through its strong inductive and resonance electron-withdrawing effects, renders the β-carbon highly susceptible to nucleophilic attack. This explains the generally superior potency of 4-oxo-cyclohexenones in cytotoxicity, kinase inhibition, and antimicrobial assays where covalent modification is the primary mechanism of action.

Conversely, the electron-donating alkoxy group at the γ-position reduces the electrophilicity of the enone system, leading to diminished biological activity in these assays. The effect of aryl and halo substituents lies between these two extremes, with their specific impact depending on their electronic properties.

It is crucial to note that while high reactivity can lead to potent biological activity, it can also result in off-target effects and toxicity. Therefore, a key aspect of drug development is to fine-tune the reactivity of the cyclohexenone scaffold to achieve a balance between efficacy and safety. This can be achieved by modulating the γ-substituent and other positions on the ring.

Conclusion and Future Directions

This comparative guide has highlighted the significant influence of the γ-substituent on the chemical and biological properties of cyclohexenones. The 4-oxo-cyclohexenones, with their enhanced electrophilicity, represent a class of highly reactive and potent compounds with broad therapeutic potential. However, their high reactivity also poses challenges in terms of selectivity and potential toxicity.

Other γ-substituted analogs, such as those with alkoxy, aryl, and halo groups, offer a means to modulate the reactivity and fine-tune the pharmacological profile of the cyclohexenone scaffold. Future research in this area should focus on:

-

Quantitative Reactivity Studies: Performing detailed kinetic studies to create a comprehensive database of the relative reactivities of a wide range of γ-substituted cyclohexenones.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds and understanding the downstream consequences of their covalent modification.

-

Development of Selective Inhibitors: Utilizing the understanding of SAR to design and synthesize novel cyclohexenone derivatives with improved selectivity for their intended biological targets.

By systematically exploring the chemical space around the cyclohexenone core, researchers can continue to unlock the therapeutic potential of this versatile scaffold for the development of new and effective drugs.

References

- Morrow, J. C., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [URL]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

- MDPI. (Year). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Journal Name, Volume(Issue), Pages. [URL]

-

Frontiers in Chemistry. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. [Link]

- ResearchGate. (Year).

- Google Patents. (Year). Process for preparing substituted cyclohexanones.

- Google Patents. (Year). Synthesis method of 4-substituted cyclohexanone.

-

PubMed. (2015). Rational design, synthesis and structure-activity relationships of 4-alkoxy- and 4-acyloxy-phenylethylenethiosemicarbazone analogues as novel tyrosinase inhibitors. [Link]

- (Reference for 1,6-addition-based annul

- ResearchGate. (Year). Calculated results of the thia‐Michael addition of thiophenol to... [URL]

-

ACS Publications. (2000). Role of Quinones in Toxicology. [Link]

-

NIH. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. [Link]

- MDPI. (Year). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Journal Name, Volume(Issue), Pages. [URL]

- Homi Bhabha National Institute. (Year).

-

NIH. (2016). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. [Link]

-

Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]

-